molecular formula C12H20FN5 B13214156 4-{4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}-N,N-dimethylpyrimidin-2-amine

4-{4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}-N,N-dimethylpyrimidin-2-amine

Cat. No.: B13214156
M. Wt: 253.32 g/mol
InChI Key: XVOHBPDPMBWEAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}-N,N-dimethylpyrimidin-2-amine is a synthetic compound with a complex molecular structure It is characterized by the presence of a fluorine atom, a pyrrolidine ring, and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}-N,N-dimethylpyrimidin-2-amine typically involves multiple steps One common approach is to start with the pyrimidine core and introduce the pyrrolidine ring through a series of substitution reactions The fluorine atom is then added via a fluorination reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-{4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}-N,N-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines.

Scientific Research Applications

4-{4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}-N,N-dimethylpyrimidin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity. These interactions can trigger various biochemical pathways, resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-{4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}-N,N-dimethylpyrimidin-2-amine: shares similarities with other fluorinated pyrrolidine and pyrimidine derivatives.

    This compound: is structurally related to compounds like 4-fluoro-3-methyl-α-PVP and other synthetic cathinones.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H20FN5

Molecular Weight

253.32 g/mol

IUPAC Name

4-[4-fluoro-2-(methylaminomethyl)pyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine

InChI

InChI=1S/C12H20FN5/c1-14-7-10-6-9(13)8-18(10)11-4-5-15-12(16-11)17(2)3/h4-5,9-10,14H,6-8H2,1-3H3

InChI Key

XVOHBPDPMBWEAY-UHFFFAOYSA-N

Canonical SMILES

CNCC1CC(CN1C2=NC(=NC=C2)N(C)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.